

# Physical and chemical properties of 2-Fluorobenzonitrile-d4

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## Compound of Interest

Compound Name: 2-Fluorobenzonitrile-d4

Cat. No.: B12303682

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An In-depth Technical Guide to **2-Fluorobenzonitrile-d4**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Fluorobenzonitrile-d4**. It includes key data, experimental considerations, and its role as a stable isotope-labeled compound in research and development.

## Core Properties

**2-Fluorobenzonitrile-d4** is the deuterated form of 2-Fluorobenzonitrile, where the four hydrogen atoms on the benzene ring have been replaced by deuterium. This isotopic labeling makes it a valuable tool in analytical and metabolic studies. Stable heavy isotopes are incorporated into drug molecules primarily as tracers for quantification during the drug development process.<sup>[1]</sup> Deuteration has gained attention for its potential to affect the pharmacokinetic and metabolic profiles of drugs.<sup>[1]</sup>

## Physical and Chemical Data

The following tables summarize the key physical and chemical properties of **2-Fluorobenzonitrile-d4** and its non-deuterated analog for comparison.

Table 1: Properties of **2-Fluorobenzonitrile-d4**

Property	Value
Molecular Formula	C <sub>7</sub> D <sub>4</sub> FN[1]
Molecular Weight	125.14 g/mol [1]
CAS Number	2256740-46-0[1][2]
Appearance	Clear colorless to light brownish liquid (inferred from non-deuterated form)[3]
Storage	Room temperature[1]
SMILES	<chem>N#CC1=C(F)C([2H])=C([2H])C([2H])=C1[2H]</chem> [1]

Table 2: Properties of 2-Fluorobenzonitrile (Non-Deuterated)

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>4</sub> FN[4]
Molecular Weight	121.11 g/mol [4]
CAS Number	394-47-8[4][5]
Density	1.116 g/mL at 25 °C[6]
Melting Point	-13.7 °C[3]
Boiling Point	90 °C at 21 mmHg[3][6]
Flash Point	74 °C (165.2 °F) - closed cup
Refractive Index	n <sub>20/D</sub> 1.505[6]
Solubility	Insoluble in water; Soluble in Chloroform[3]
Appearance	Colorless to light yellow clear liquid[4]

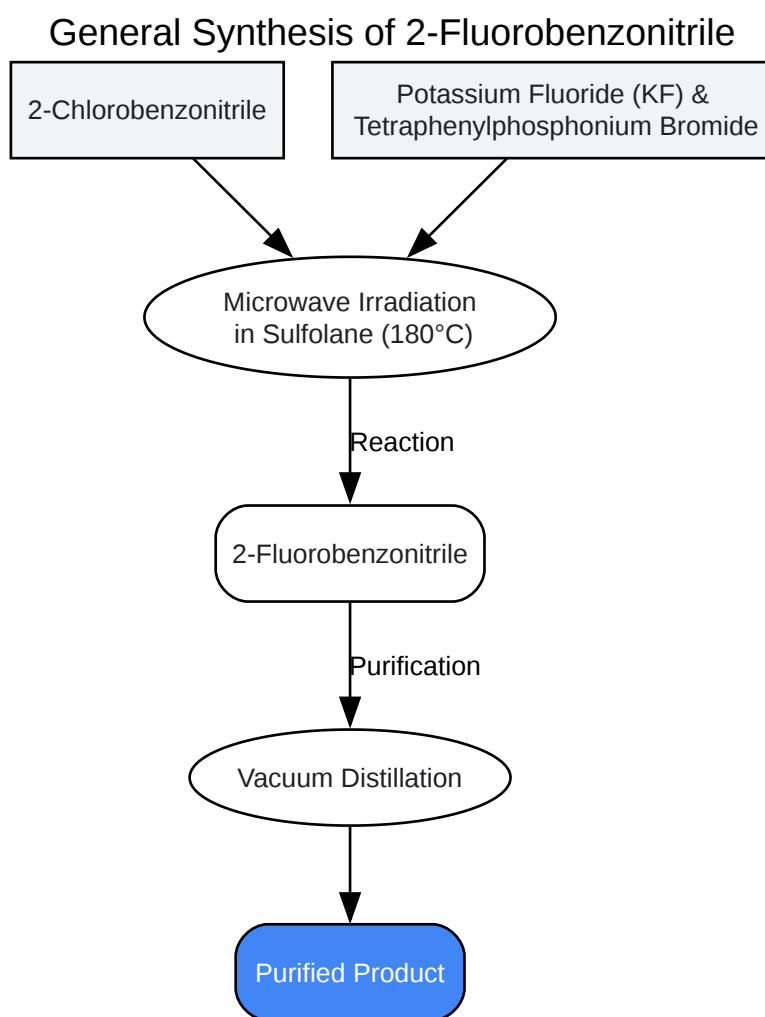
## Synthesis and Reactivity

### General Synthesis

2-Fluorobenzonitrile is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[4] While specific synthesis protocols for the deuterated form are not readily available, general methods for the non-deuterated compound can be adapted using deuterated starting materials.

Two common synthetic approaches for 2-fluorobenzonitrile are:

- Halogen Exchange (Halex) Reaction: This method involves the reaction of an ortho-substituted benzonitrile (e.g., 2-chlorobenzonitrile) with a fluoride source like potassium fluoride (KF). The reaction is often facilitated by a phase-transfer catalyst and can be performed under microwave irradiation.[7]
- From 2-cyanobenzenesulfonyl chloride: This precursor can be heated with spray-dried potassium fluoride in a solvent like sulfolane to produce 2-fluorobenzonitrile via distillation.[8]



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A generalized workflow for the synthesis of 2-fluorobenzonitrile.

## Chemical Reactivity

The fluorine atom and the nitrile group on the benzene ring impart distinct reactivity to 2-fluorobenzonitrile.[9] It is a valuable intermediate that participates in nucleophilic substitution reactions.[4]

Key reactions include:

- Tandem  $S_NAr$  Amination-Reduction: It reacts with lithium N,N-dialkylaminoborohydride reagents to yield 2-(N,N-dialkylamino)benzylamines.[6]
- Synthesis of Heterocycles: It serves as a precursor in the synthesis of 3-amino-1,2-benzisoxazoles and 5-(4'-methyl [1, 1'-biphenyl]-2-yl)-1H-tetrazole.

## Analytical Applications and Protocols

The primary application of **2-Fluorobenzonitrile-d4** is as an internal standard for quantitative analysis using mass spectrometry, often coupled with liquid chromatography (LC-MS/MS).

### Use as an Internal Standard

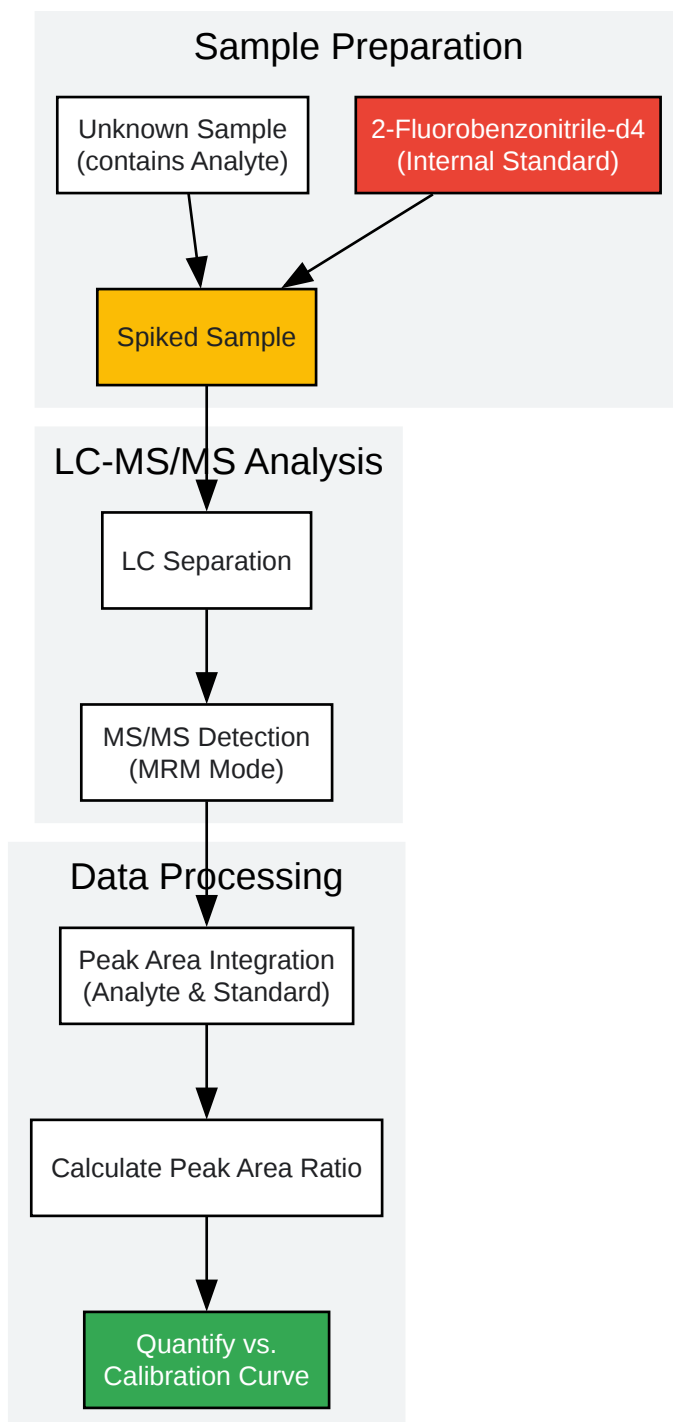
In quantitative analytical methods, an ideal internal standard should have similar chemical properties and chromatographic behavior to the analyte but a different mass, which is precisely the case for a deuterated standard.

Experimental Protocol: General LC-MS/MS Analysis

- Standard Preparation: Prepare a stock solution of **2-Fluorobenzonitrile-d4** in a suitable solvent (e.g., acetonitrile or methanol). From this, create a working internal standard solution at a fixed concentration.
- Sample Preparation: To all calibration standards, quality controls, and unknown samples, add a precise volume of the internal standard working solution.

- **LC Separation:** Inject the prepared samples into an LC system equipped with a suitable column (e.g., C18) to chromatographically separate the analyte from other matrix components.
- **MS/MS Detection:** The eluent from the LC is directed to a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge ( $m/z$ ) transitions for both the analyte (2-Fluorobenzonitrile) and the internal standard (**2-Fluorobenzonitrile-d4**).
- **Quantification:** The analyte concentration is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing this ratio to a calibration curve.

## Quantitative Analysis using Deuterated Standard

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